molecular formula C16H28BNO2 B14799858 (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B14799858
M. Wt: 277.2 g/mol
InChI Key: PSZQBVUHJDUNRB-KGLIPLIRSA-N
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Description

The compound (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene is a complex organic molecule with a bicyclic structure It features a boronate ester group, which is often used in organic synthesis for Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the boronate ester group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The bicyclic structure can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts with phosphine ligands, and aryl halides as coupling partners.

Major Products

The major products formed from these reactions include boronic acids, reduced bicyclic derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

Biology

In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions. The bicyclic structure can be modified to enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The boronate ester group can be used to target specific enzymes, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with hydroxyl groups on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic structure with a boronate ester group. This combination provides a versatile scaffold for various chemical reactions and applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C16H28BNO2

Molecular Weight

277.2 g/mol

IUPAC Name

(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C16H28BNO2/c1-11(2)18-13-7-8-14(18)10-12(9-13)17-19-15(3,4)16(5,6)20-17/h9,11,13-14H,7-8,10H2,1-6H3/t13-,14+/m1/s1

InChI Key

PSZQBVUHJDUNRB-KGLIPLIRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3C(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(C)C

Origin of Product

United States

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